molecular formula C19H17FN2O3 B3396060 N-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide CAS No. 1005158-95-1

N-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide

Cat. No.: B3396060
CAS No.: 1005158-95-1
M. Wt: 340.3 g/mol
InChI Key: FCBIKCZIAHKSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide is a structurally complex heterocyclic compound characterized by a fused bicyclic system incorporating oxazocine and benzannulated motifs. Its synthesis typically involves multi-step reactions, including cyclization and amidation steps, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name

N-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-19-10-14(13-4-2-3-5-15(13)25-19)16(18(24)22-19)17(23)21-12-8-6-11(20)7-9-12/h2-9,14,16H,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBIKCZIAHKSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Framework

The compound’s defining feature is its 2,6-methanobenzo[g][1,3]oxazocine core, which distinguishes it from simpler benzoxazole or oxazolidinone derivatives. For example:

  • N-(4-Fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide (CAS 887349-46-4) features a planar benzo[c]isoxazole ring system, lacking the bridged methano group and conformational flexibility of the oxazocine scaffold .
  • N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS 923112-79-2) incorporates a chromene ring instead of a fused oxazocine, resulting in distinct electronic properties and solubility profiles .
Substituent Effects
  • Fluorophenyl Groups: The 4-fluorophenyl moiety in the target compound is shared with N-(4-Fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide . Fluorination typically enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs.
  • Carboxamide Linkage: The carboxamide group at position 5 is critical for hydrogen bonding, a feature also observed in compound 28 (a oxazolidinone-carboxamide analog), where this group contributes to target engagement .

Physicochemical and Pharmacokinetic Properties

Limited experimental data are available for the target compound, but inferences can be drawn from structurally related molecules:

Property Target Compound N-(4-Fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide Oxazolidinone-Carboxamide Analogs
Molecular Weight (g/mol) ~367 (estimated via LCMS) 352.34 (calculated) 367–400 (observed range)
LogP Predicted ~3.2 ~2.8 ~2.5–3.5
Hydrogen Bond Acceptors 5 4 5–6

Key Observations :

  • The carboxamide group may improve solubility relative to non-polar analogs, though this requires experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide
Reactant of Route 2
N-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.